molecular formula C10H4N2O4 B5176971 pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone CAS No. 16898-43-4

pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone

Cat. No.: B5176971
CAS No.: 16898-43-4
M. Wt: 216.15 g/mol
InChI Key: YTSZYSADDAOWGS-UHFFFAOYSA-N
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Description

Pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone is a heterocyclic compound that belongs to the class of pyrroloindoles. These compounds are characterized by a fused ring structure that includes both pyrrole and indole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazones in the presence of polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . Another approach includes the use of Cu/Fe co-catalyst systems for direct intramolecular C–H bond amination of α-indolylhydrazones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of sustainable practices, would likely be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The reaction centers for electrophilic attack are typically at positions 3 and 5 of the molecule .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include polyphosphoric acid esters for cyclization, and Cu/Fe co-catalysts for C–H bond amination . Conditions such as heating in the presence of these reagents are often employed to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific type of reaction. For example, electrophilic substitution reactions typically yield substituted pyrroloindoles, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives .

Scientific Research Applications

Pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrroloindoles have been investigated for their potential as anticancer agents, antimicrobial compounds, and enzyme inhibitors . Additionally, their ability to interact with various biological targets makes them valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone involves its interaction with specific molecular targets and pathways. For instance, it can undergo electrophilic substitution reactions at positions 3 and 5, which may affect its binding to biological targets . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone include other pyrroloindoles such as 1H,5H-pyrrolo[2,3-f]indole and 3H,6H-pyrrolo[3,2-e]indole . These compounds share the fused pyrrole and indole ring structure but differ in the positions of the fused rings and the presence of additional functional groups.

Uniqueness: this compound is unique due to its specific ring fusion pattern and the presence of multiple carbonyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other pyrroloindoles.

Properties

IUPAC Name

1,7-dihydropyrrolo[3,2-f]indole-2,3,5,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2O4/c13-7-3-1-4-6(12-10(16)8(4)14)2-5(3)11-9(7)15/h1-2H,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSZYSADDAOWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1C(=O)C(=O)N3)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299398
Record name pyrrolo[3,2-f]indole-2,3,5,6(1h,7h)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16898-43-4
Record name NSC130001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrrolo[3,2-f]indole-2,3,5,6(1h,7h)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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